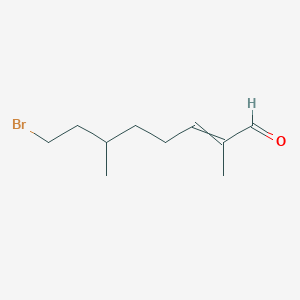
8-Bromo-2,6-dimethyloct-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,6-dimethyloct-2-enal is a chemical compound with the molecular formula C10H19BrO. This compound is widely used in organic synthesis and has significant implications in various fields of research and industry. It is known for its unique structure, which includes a bromine atom and an aldehyde group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,6-dimethyloct-2-enal typically involves the bromination of 2,6-dimethyloct-2-enal. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent product quality and high throughput. Safety measures are also implemented to handle the hazardous nature of bromine and to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,6-dimethyloct-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium cyanide (NaCN) are used for substitution reactions.
Major Products Formed
Oxidation: 8-Bromo-2,6-dimethyloctanoic acid.
Reduction: 8-Bromo-2,6-dimethyloctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-2,6-dimethyloct-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 8-Bromo-2,6-dimethyloct-2-enal involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2,6-dimethyloct-2-ene: Similar structure but lacks the aldehyde group.
2,6-Dimethyloct-2-enal: Similar structure but lacks the bromine atom.
8-Bromo-2,6-dimethyloctanoic acid: Oxidized form of the compound.
Uniqueness
8-Bromo-2,6-dimethyloct-2-enal is unique due to the presence of both a bromine atom and an aldehyde group. This combination makes it a versatile intermediate in organic synthesis and provides it with unique reactivity compared to its analogs .
Properties
CAS No. |
194092-50-7 |
|---|---|
Molecular Formula |
C10H17BrO |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
8-bromo-2,6-dimethyloct-2-enal |
InChI |
InChI=1S/C10H17BrO/c1-9(6-7-11)4-3-5-10(2)8-12/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI Key |
TVPSEFGSUSFVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















